Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
Description
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a 1,3,4-thiadiazole derivative featuring a butylamine substituent at the N2 position and a pyridin-3-yl group at the C5 position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBSAMIYCTWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(S1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyridine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives, including butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, as effective anticancer agents. Thiadiazole compounds have demonstrated efficacy against various cancer cell lines through multiple mechanisms:
- Cell Viability Reduction : Research indicates that thiadiazole derivatives can significantly decrease the viability of several human cancer cell lines, including leukemia, melanoma, and breast cancer cells. For instance, certain derivatives have been shown to induce apoptosis in HL-60 and U937 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific cellular pathways and enzymes. For example, some compounds demonstrate interaction with apoptosis-related proteins and caspases, leading to programmed cell death in cancerous cells .
-
Case Studies :
- A study reported that a derivative of this compound exhibited reduced tumor growth in xenograft models of breast cancer .
- Another study found that the compound effectively inhibited the proliferation of non-small cell lung cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
- Bacterial Inhibition : Compounds within this class have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Fungal Activity : In vitro studies indicate that thiadiazole derivatives can exhibit antifungal properties against common pathogens such as Candida species .
-
Case Studies :
- A specific study demonstrated that a related thiadiazole compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings .
- Another investigation highlighted the efficacy of these compounds against fungal infections, suggesting their potential use in treating opportunistic infections in immunocompromised patients .
Summary Table of Applications
| Application Area | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against leukemia and breast cancer cell lines; reduces tumor growth in xenograft models |
| Antimicrobial | Disrupts cell wall synthesis; interferes with metabolism | Inhibits growth of Staphylococcus aureus and Candida species |
Mechanism of Action
The mechanism of action of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural nucleic bases, allowing it to interfere with DNA replication and protein synthesis . This disruption can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Pyridine Position: Pyridin-3-yl (target compound) vs. Pyridin-2-yl derivatives exhibit tautomerism due to proximity to the thiadiazole ring, while pyridin-3-yl may reduce this effect.
- N2 Substituents: Butyl and isobutyl groups enhance lipophilicity compared to smaller groups like allyl or propionamide. The propionamide derivative () demonstrates notable anticancer activity, suggesting that polar groups at N2 may improve target binding.
Tautomeric Behavior
Tautomerism is critical in thiadiazole derivatives, influencing reactivity and biological interactions:
- Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine exists in equilibrium between amino (type a), imino (type b), and 4H (type c) tautomers in solution, stabilized by hydrogen bonds in the solid state (type a) . DFT calculations show energy differences of −35.6 kJ/mol between tautomers .
- This compound likely exhibits similar tautomerism, though the pyridin-3-yl group may reduce conjugation effects compared to pyridin-2-yl analogs.
Electronic Structure and NMR Data
15N-NMR chemical shifts vary significantly with tautomeric forms:
- For Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine, the amino N6 atom is highly shielded (−308 ppm in type a), while imino tautomers (type b) show less shielding (−225 to −80 ppm) .
- These shifts correlate with electron density changes, suggesting that substituents altering conjugation (e.g., pyridin-3-yl vs. pyridin-2-yl) will modulate electronic environments.
Biological Activity
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₁H₁₄N₄S
- Molecular Weight: 234.32 g/mol
- CAS Number: 35314-20-6
The compound features a butyl group attached to a pyridinyl-substituted 1,3,4-thiadiazole ring, which is crucial for its biological activity. The thiadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds containing the 1,3,4-thiadiazole scaffold are recognized for their effectiveness against various pathogens. For instance:
- In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria such as Staphylococcus epidermidis and fungi like Phytophthora infestans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | EC50 Value (μg/ml) |
|---|---|---|
| This compound | Staphylococcus epidermidis | TBD |
| Sulfamethizole | Phytophthora infestans | 3.43 |
Cytotoxicity and Anticancer Activity
This compound has also been investigated for its cytotoxic properties against cancer cells. Studies suggest that the compound may interfere with DNA replication and protein synthesis due to its structural similarity to nucleic bases .
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated promising results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | TBD |
| HeLa (Cervical) | TBD |
| A549 (Lung) | TBD |
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring may act as a pharmacophore that mimics natural nucleic acids, allowing it to disrupt essential cellular processes like DNA replication and protein synthesis .
Research Findings and Future Directions
Research into this compound continues to evolve. Recent studies have focused on:
- Derivatization: Exploring various derivatives to enhance biological activity and reduce toxicity.
- Synergistic Effects: Investigating combinations with other compounds to improve efficacy against resistant strains of bacteria or cancer cells .
- Structure–Activity Relationship (SAR): Understanding how modifications to the thiadiazole ring influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic or basic conditions. For example, analogous thiadiazoles are synthesized via H₂SO₄-catalyzed cyclization of thiosemicarbazides at 80–100°C, achieving yields of 60–85% . Optimization of solvent (e.g., ethanol vs. DMF) and temperature is critical to minimize side products like disulfide byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for analytical-grade purity.
Q. How is the structural characterization of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. For thiadiazole derivatives, SHELX programs (e.g., SHELXL) are widely used for structure refinement, with R-factors <0.05 indicating high precision . Key parameters include bond lengths (e.g., C–S bonds ≈1.68 Å) and dihedral angles between the pyridine and thiadiazole rings (~15–25°), confirming planarity .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the anticancer activity of this compound against tumor cell lines?
- Methodological Answer : Use standardized in vitro cytotoxicity assays (MTT or SRB) across multiple cell lines (e.g., HepG2, MCF-7, A549) with doxorubicin as a positive control. For example, IC₅₀ values for analogous thiadiazoles range from 9.4–97.6 µg/mL, with HepG2 cells showing highest sensitivity . Include non-tumor lines (e.g., HEK293) to assess selectivity. Dose-response curves (0.1–100 µM) and 48–72 hr exposure times are critical for reproducibility .
Q. How can researchers address contradictions in reported IC₅₀ values for thiadiazole derivatives across studies?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., serum concentration, incubation time) or cell passage number. To mitigate:
- Standardize protocols using CLSI guidelines.
- Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining).
- Perform meta-analyses of published data, adjusting for methodological heterogeneity .
Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) coupled with molecular dynamics (MD) simulations (GROMACS) can predict interactions with kinases or DNA. For example, pyridinyl-thiadiazoles show affinity for EGFR (binding energy ≈−9.5 kcal/mol) via π-π stacking with Tyr-869 . Validate predictions with mutagenesis or SPR binding assays.
Methodological Challenges & Solutions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (DMSO:PBS ≤1:9) or nanoformulations (liposomes, PEGylation).
- Bioavailability : Introduce hydrophilic substituents (e.g., –OH, –COOH) or employ prodrug strategies (e.g., ester derivatives).
- Monitor plasma stability via HPLC-MS to assess metabolic degradation .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS (ESI+ mode) with a C18 column (ACN/0.1% formic acid) achieves LODs of 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validate methods per FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>80%) .
Theoretical & Mechanistic Frameworks
Q. How does the electronic structure of the pyridinyl-thiadiazole core influence its pharmacological activity?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal high electron density at the thiadiazole sulfur and pyridine nitrogen, facilitating H-bonding with targets like topoisomerase II. Substituents (e.g., butyl groups) modulate lipophilicity (clogP ≈2.5), correlating with membrane permeability .
Q. What mechanisms underlie the cardiotoxic vs. cardioprotective effects observed in thiadiazole derivatives?
- Methodological Answer : Contrast with doxorubicin (cardiotoxic via ROS generation), thiadiazoles like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide show cardioprotection by upregulating Nrf2/ARE antioxidant pathways. Mechanistic studies require Langendorff heart models and ROS assays (DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
